molecular formula C12H12Cl2N4O2S B2673880 1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2176270-85-0

1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B2673880
CAS No.: 2176270-85-0
M. Wt: 347.21
InChI Key: FTHYQMIGTJRXST-UHFFFAOYSA-N
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Description

The compound “1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains an azetidine ring, which is a four-membered ring with one nitrogen and three carbon atoms. The compound also has a sulfonyl group attached to a dichlorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole and azetidine rings would likely result in these rings having aromatic character, contributing to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl group could make the compound susceptible to nucleophilic substitution reactions. Additionally, the dichlorophenyl group could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

Research highlights the synthesis of heterocyclic compounds involving azetidinones and thiazolidinones, emphasizing the role of microwave-assisted reactions for rapid and efficient production. These compounds exhibit significant antibacterial and antifungal activities, suggesting their potential in medicinal chemistry (K. Mistry & K. R. Desai, 2006).

Corrosion Inhibition

A study on the efficiency of a triazole derivative for corrosion inhibition of mild steel in acidic media demonstrates the compound's effectiveness in preventing corrosion. This research provides insights into the mechanisms of adsorption and the potential industrial applications of triazole derivatives in protecting metals from corrosion (M. Lagrenée et al., 2002).

Transition-Metal-Catalyzed Denitrogenative Transformations

Research on the transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles into highly functionalized nitrogen-based heterocycles provides a comprehensive overview of synthetic transformations facilitated by metallo azavinyl carbene intermediates. This highlights the compound's versatility in synthesizing a variety of structurally diverse and complex heterocyclic compounds (P. Anbarasan et al., 2014).

Copper-Catalyzed Synthesis

The copper-catalyzed azide-alkyne cycloaddition reaction for synthesizing N-sulfonyl-1,2,3-triazoles showcases a method to achieve regioselectivity and high yields in producing N-sulfonyltriazoles. This research underscores the importance of triazoles in organic synthesis and their potential applications in developing new pharmaceuticals and materials (E. Yoo et al., 2007).

Antibacterial Evaluation of Sulfonamide Bridged Disubstituted 1,2,3-Triazoles

A study focused on synthesizing sulfonamide bridged 1,2,3-triazoles and evaluating their antibacterial activity highlights the therapeutic potential of these compounds. The findings suggest some synthesized triazoles exhibit appreciable efficacy against bacterial strains, indicating their promise in antibacterial drug development (Archna Yadav & C. Kaushik, 2022).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug .

Properties

IUPAC Name

1-[[1-(2,6-dichlorophenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O2S/c13-10-2-1-3-11(14)12(10)21(19,20)18-5-9(6-18)4-17-8-15-7-16-17/h1-3,7-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHYQMIGTJRXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC=C2Cl)Cl)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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